
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group at the 5-position, a methoxy group at the 4-position, and a methyl group at the 6-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines under microwave irradiation. This method has been shown to be efficient, reducing reaction times significantly compared to conventional heating methods . The reaction typically involves the use of a strong base and an appropriate solvent to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other aromatic or aliphatic compounds to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound has been evaluated for its potential as a kinase inhibitor with antiproliferative activity against cancer cell lines. It has shown promise in the development of new anticancer agents.
Biological Studies: The compound is used in studies related to its biological activity, including its role as a fungicide and pesticide.
Chemical Research: The compound is used in the synthesis of other heterocyclic compounds and in the study of reaction mechanisms involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrimidine compounds have been shown to inhibit Aurora kinase A (AURKA) activity, leading to cell cycle arrest and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to specific sites on the target enzyme, inhibiting its activity and leading to downstream effects on cell proliferation and survival.
Comparison with Similar Compounds
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- can be compared with other similar pyrimidine derivatives, such as:
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties and inhibition of Aurora kinase A.
2-Amino-4-(4-chlorophenyl)pyrimidine: Another pyrimidine derivative with similar structural features and biological activities.
The uniqueness of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
61539-05-7 |
|---|---|
Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-methoxy-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3O/c1-7-10(8-3-5-9(13)6-4-8)11(17-2)16-12(14)15-7/h3-6H,1-2H3,(H2,14,15,16) |
InChI Key |
GWJJFJJMTBBVII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)OC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
methanone](/img/structure/B14592069.png)
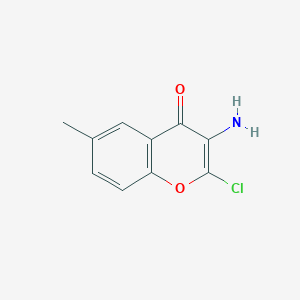
![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
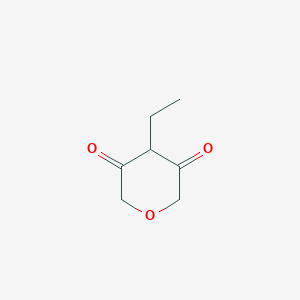

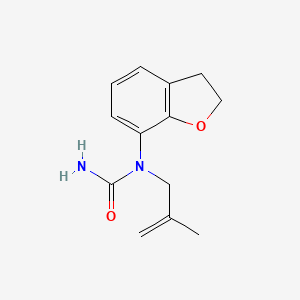
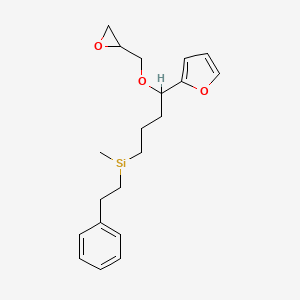
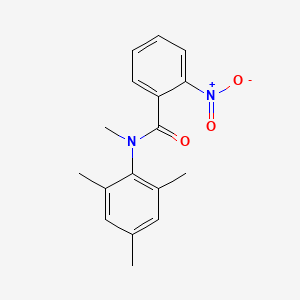
![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)

